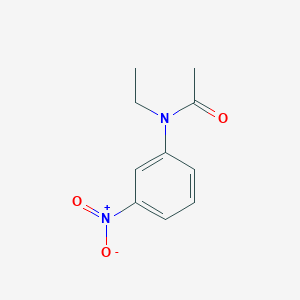

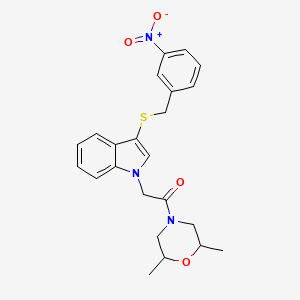

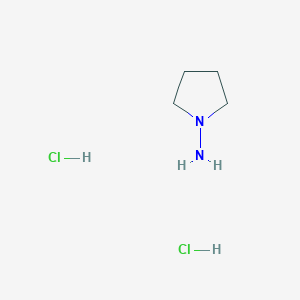

![molecular formula C11H16N4O2S2 B2421333 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-80-9](/img/structure/B2421333.png)

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the thiadiazole family and has a unique chemical structure that makes it an attractive candidate for different scientific studies.

Scientific Research Applications

Synthesis and Drug Design

A general method has been developed for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis involves initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, producing compounds with potential pharmaceutical applications (J. Park, I. Ryu, Ji Hoon Park, D. Ha, Y. Gong, 2009).

Anticancer Properties

A "cost-effective" approach to the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. These molecules, including the synthesis starting from 5-amino-1,3,4-thiadiazole-2-thiol, show promise in anticancer properties based on in vitro studies (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Antimicrobial and Antifungal Action

Research into the antimicrobial and antifungal properties of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has shown promising results. Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings highlight the potential of these compounds for further study in antimicrobial applications (I. Sych, I. Drapak, M. Suleiman, Maryna V Rakhimova, N. Kobzar, I. Sych, L. Perekhoda, 2019).

Enzyme Inhibition

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates has been investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates demonstrated inhibition in the low micromolar and nanomolar range, suggesting potential for the development of inhibitors targeting specific enzymes involved in various physiological and pathological processes (Ramazan Ulus, Burak Aday, M. Tanc, C. Supuran, M. Kaya, 2016).

Antidepressant and Anxiolytic Activities

A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives bearing different substituents revealed significant antidepressant and anxiolytic properties. These compounds were found to be comparable in efficiency to reference drugs Imipramine and Diazepam, highlighting the potential for developing new therapeutic agents for treating depression and anxiety disorders (F. Clerici, D. Pocar, M. Guido, A. Loche, V. Perlini, M. Brufani, 2001).

properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S2/c12-8(16)6-18-11-15-14-10(19-11)13-9(17)7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,16)(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWIAJFAXKZDAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

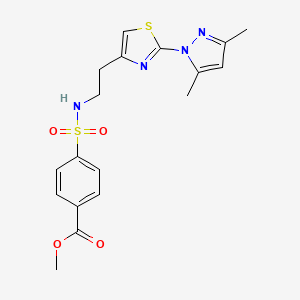

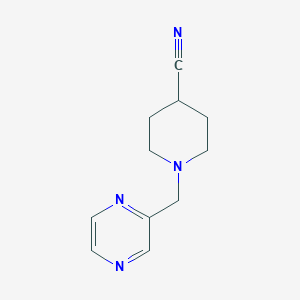

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)

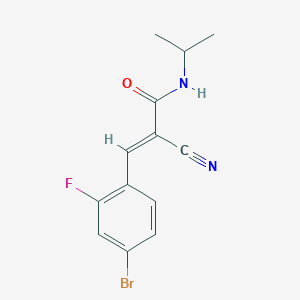

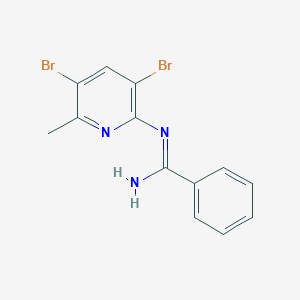

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

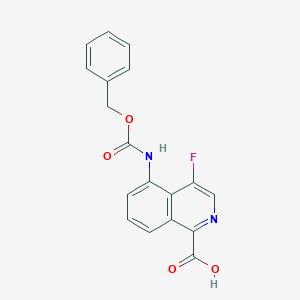

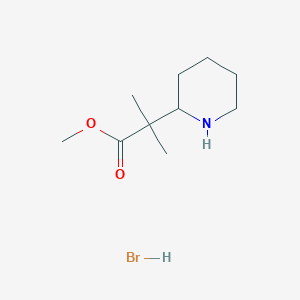

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)

![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)